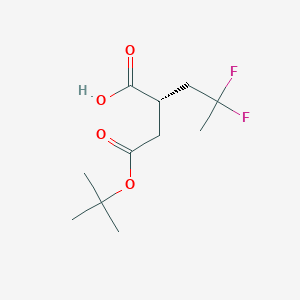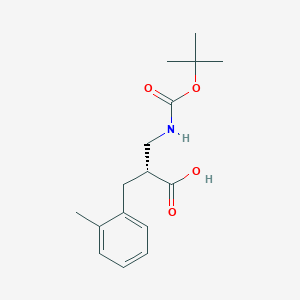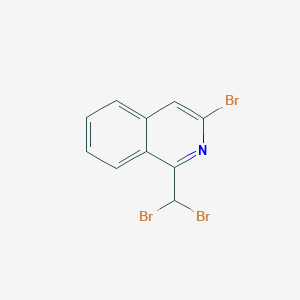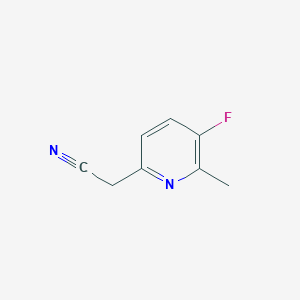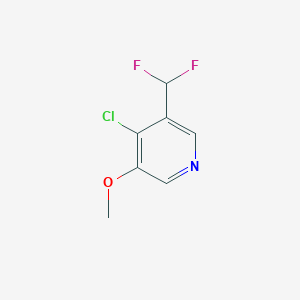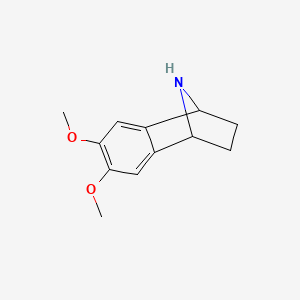
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups attached to a tetrahydroisoquinoline core, which is further modified by the inclusion of an epiminonaphthalene moiety.
準備方法
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves a combination of synthetic methods. One common approach is the Petasis reaction, which is followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound through the Pomeranz–Fritsch–Bobbitt cyclization
化学反応の分析
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the tetrahydroisoquinoline core .
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of tetrahydroisoquinoline derivatives with various biological targets. Additionally, it is being explored for its potential use in treating Parkinson’s disease due to its structural similarity to other known therapeutic agents .
作用機序
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that play a role in cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with a variety of biological molecules.
類似化合物との比較
6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can be compared to other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. These compounds share a similar tetrahydroisoquinoline core but differ in the functional groups attached to the core. The presence of the epiminonaphthalene moiety in this compound makes it unique and may contribute to its distinct biological activities .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
4,5-dimethoxy-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H15NO2/c1-14-11-5-7-8(6-12(11)15-2)10-4-3-9(7)13-10/h5-6,9-10,13H,3-4H2,1-2H3 |
InChIキー |
RUXUKPCTBHHUSY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3CCC(C2=C1)N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


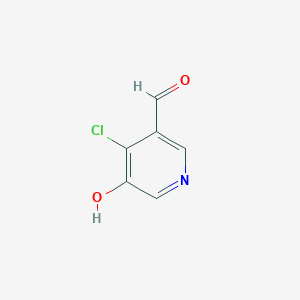
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)


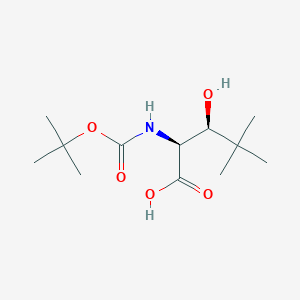
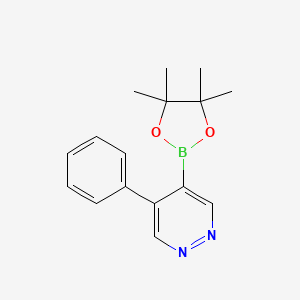
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

